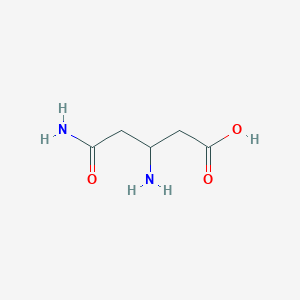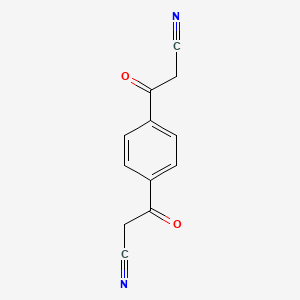![molecular formula C12H18N4S B12102938 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science
準備方法
The synthesis of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea typically involves the condensation of N,N-diethylthiourea with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and other advanced techniques may be employed to enhance the efficiency of the synthesis .
化学反応の分析
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research suggests that the compound has anti-inflammatory and antioxidant activities, making it a candidate for drug development in treating inflammatory disorders and oxidative stress-related diseases.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions through its thiourea moiety, forming stable complexes. These complexes can modulate various biochemical pathways, leading to their observed biological activities .
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1,1-diethyl-3-(4-methoxybenzoyl)thiourea: This compound also forms complexes with transition metals and exhibits similar biological activities.
1,1-di-n-propyl-3-(4-(3,3-di-n-propylthioureidocarbonyl)benzoyl)thiourea: This derivative has been studied for its thermal behavior and complexation with metal ions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other thiourea derivatives.
特性
分子式 |
C12H18N4S |
|---|---|
分子量 |
250.37 g/mol |
IUPAC名 |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
InChIキー |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
異性体SMILES |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
正規SMILES |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


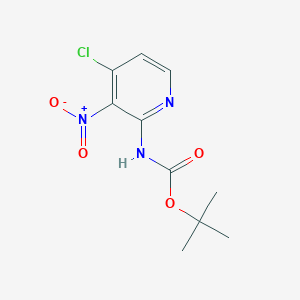
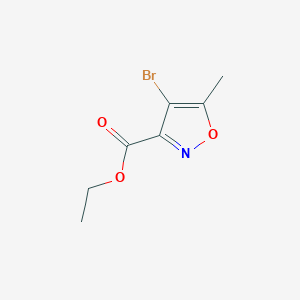
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
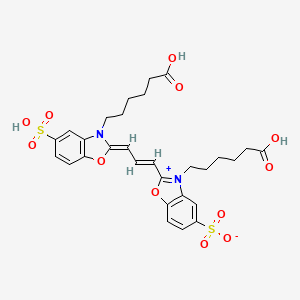

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)
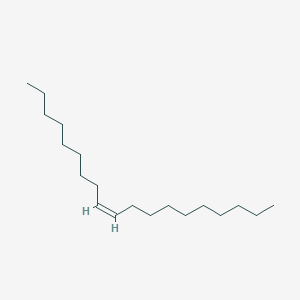
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)
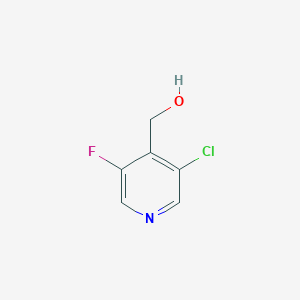
![2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)

